Methyl 5-(tert-butyl)nicotinate

Physical Organic Chemistry QSAR Reaction Selectivity

Sourcing a nicotinate building block with consistent, quantifiable steric bulk for NNMT inhibitor programs is challenging-simpler analogs lack the critical 5-(tert-butyl) group and produce irreproducible results. Methyl 5-(tert-butyl)nicotinate (CAS 2089326-90-7) resolves this. • Validated NNMT inhibitor scaffold: derivatives achieve IC50 of 0.150 nM, enabling direct hit-to-lead progression. • Quantified steric parameters (Taft Es = -2.78; A-value ~5) support rational QSAR model development and binding-pocket probing. • >10-fold lipophilicity increase (computed logP ~2.02 vs. 0.83 for methyl nicotinate) optimizes membrane permeability for cell-based assays. Supplied with certificate of analysis; ready for immediate medicinal chemistry deployment.

Molecular Formula C11H15NO2
Molecular Weight 193.246
CAS No. 2089326-90-7
Cat. No. B2437480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(tert-butyl)nicotinate
CAS2089326-90-7
Molecular FormulaC11H15NO2
Molecular Weight193.246
Structural Identifiers
SMILESCC(C)(C)C1=CN=CC(=C1)C(=O)OC
InChIInChI=1S/C11H15NO2/c1-11(2,3)9-5-8(6-12-7-9)10(13)14-4/h5-7H,1-4H3
InChIKeyFIMQHECRCLYMBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-(tert-butyl)nicotinate: Compound Overview


Methyl 5-(tert-butyl)nicotinate (CAS 2089326-90-7) is a synthetic derivative of nicotinic acid, featuring a methyl ester at the 3-position and a bulky, hydrophobic tert-butyl group at the 5-position of the pyridine ring . This specific substitution pattern is the defining feature of the molecule, which fundamentally alters its steric and electronic profile compared to the unsubstituted parent compound, methyl nicotinate. The tert-butyl group does not merely add mass; its significant steric demand [1] is known to influence the basicity of the pyridine nitrogen and the compound's overall lipophilicity, making it a key intermediate for applications where steric hindrance, modulated reactivity, or enhanced membrane permeability are required.

Steric Control Quantified steric bulk (Es -2.78) for QSAR and conformational studies
Synthetic Building Block Chemoselective scaffold with directed reactivity
Lipophilic Probe Supports membrane permeability and ADME model studies

Methyl 5-(tert-butyl)nicotinate: No Simple Substitute


Replacing Methyl 5-(tert-butyl)nicotinate with a simpler analog like methyl nicotinate or methyl 5-methylnicotinate will fundamentally alter the outcome of any experiment or synthesis that is sensitive to steric hindrance or lipophilicity. The tert-butyl group is among the most sterically demanding alkyl substituents in organic chemistry, with a Taft steric parameter (Es) of -2.78, compared to -1.24 for a methyl group [1]. This ~2.2-fold greater steric bulk, also quantified by a higher A-value (~5 vs. 1.74) [2], can completely change a reaction's rate, regioselectivity, and product distribution. Consequently, a synthesis or biological assay optimized for the steric profile of the 5-(tert-butyl) derivative will fail or yield misleading results if a much smaller substituent is used, highlighting the critical importance of this specific compound's structural integrity for reproducible research.

Methyl analog Replacing the 5-tert-butyl with a methyl group reduces steric bulk by ~2.2-fold (Es basis), which may alter reaction kinetics and binding conformation.
Unsubstituted nicotinate Methyl nicotinate lacks the conformational restriction and lipophilicity increase (>10-fold logP shift), likely yielding different biological or catalytic outcomes.
Substrate vs inhibitor context Unsubstituted nicotinates are reported NNMT substrates, not potent inhibitors; the 5-tert-butyl scaffold supports a low-nanomolar inhibition profile that may not transfer.

Methyl 5-(tert-butyl)nicotinate: Quantitative Evidence


Steric Bulk: Taft Parameter (Es)

The steric hindrance of the 5-(tert-butyl) substituent is quantitatively distinguished from a 5-methyl substituent. The Taft steric parameter (Es) measures the steric effect of a substituent on reaction rates relative to a methyl group. A more negative value indicates greater steric hindrance. The tert-butyl group has an Es value of -2.78, whereas a methyl group is -1.24 [1]. This near-doubling of steric bulk directly impacts reaction kinetics in sterically sensitive transformations, such as nucleophilic acyl substitutions or metal-catalyzed cross-couplings, and influences binding to sterically constrained active sites in biological targets.

Steric Bulk (Taft Es)
Cross-study comparable
Es = -2.78 (tert-butyl) vs -1.24 (methyl)
Supports steric effect quantification in QSAR and selectivity studies.
Derived from acid-catalyzed ester hydrolysis rate constants.
Physical Organic Chemistry QSAR Reaction Selectivity

Conformational Preference: A-Value

The A-value quantifies the preference of a substituent for the equatorial position in a cyclohexane ring, serving as a universal measure of steric bulk. The A-value for a tert-butyl group is ~5, whereas for a methyl group it is 1.74 [1]. This immense energy difference (over 3 kcal/mol) is not a subtle effect; it dominates molecular conformation. In an acyclic molecule like Methyl 5-(tert-butyl)nicotinate, it dictates the preferred orientation of the pyridine ring relative to other binding partners or catalysts, forcing a conformation that a smaller 5-substituent would not.

Conformational Preference (A-Value)
Class-level inference
A-value ~5 (tert-butyl) vs 1.74 (methyl)
Indicates dominant conformational restriction for molecular design.
Measured in cyclohexane ring systems.
Conformational Analysis Molecular Design Drug-Receptor Interactions

Pyridine Basicity: pKa Shift

The electron-donating and steric effects of the 5-(tert-butyl) group alter the basicity of the pyridine nitrogen. This can be quantified by comparing the pKa of the conjugate acid of 4-tert-butylpyridine, a close structural analog, to pyridine itself. The pKa of 4-tert-butylpyridine is 5.99 , compared to 5.20 for pyridine [1]. This indicates that the 5-(tert-butyl) group increases the basicity of the nitrogen by roughly 0.8 pKa units, making it a slightly stronger base. This shift can influence the compound's protonation state under physiological or catalytic conditions, affecting its solubility, reactivity, and ability to form key hydrogen bonds or ionic interactions.

Pyridine Basicity (pKa)
Class-level inference
pKa ~5.99 (inferred from 4-tert-butylpyridine) vs 5.20 (pyridine)
Supports protonation-state review for buffer and solubility conditions.
Measured at 25°C in aqueous solution.
Acid-Base Chemistry Solvation Effects Catalysis

Lipophilicity: logP Comparison

The addition of a tert-butyl group significantly increases the lipophilicity of a molecule. Comparing the computed logP (clogP) values illustrates this difference. Methyl nicotinate has an experimental logP of 0.83 [1], whereas the 5-(tert-butyl) derivative is calculated to have a higher logP of approximately 2.02 [2]. This difference of over 1.1 log units translates to more than a 10-fold greater partition into octanol, indicating significantly enhanced membrane permeability and altered pharmacokinetic properties. This shift must be accounted for in cell-based assays and in vivo studies.

Lipophilicity (logP)
Cross-study comparable
Computed logP ~2.02 vs experimental logP 0.83 (methyl nicotinate)
Supports membrane permeability assessment in ADME model studies.
Computed vs. experimental logP values at 25°C.
Drug-likeness Membrane Permeability ADME Properties

NNMT Inhibition Potency

Compounds based on the 5-(tert-butyl)nicotinate scaffold have been identified as potent inhibitors of Nicotinamide N-Methyltransferase (NNMT), a target in metabolic and cancer research. A representative compound from this class, featuring the exact 5-(tert-butyl)nicotinate core, demonstrated an IC50 of 0.150 nM against human recombinant NNMT [1]. This low nanomolar potency highlights the scaffold's ability to engage this enzyme's active site effectively, a property likely linked to the specific steric and lipophilic contributions of the tert-butyl group. While direct comparative data for the unsubstituted methyl nicotinate in this same assay is not available in the source, unsubstituted nicotinates are often substrates, not potent inhibitors, underscoring the functional transformation afforded by the 5-tert-butyl modification.

NNMT Inhibition Potency
Class-level inference
IC50 = 0.150 nM (representative 5-tert-butylnicotinate derivative)
Supports NNMT target-engagement assay context.
Human recombinant NNMT; methyl nicotinate is a substrate, not inhibitor.
Metabolic Disorders Cancer Research Nicotinamide N-Methyltransferase

Methyl 5-(tert-butyl)nicotinate: Optimal Applications


Steric Control in Fragment & QSAR Studies

In fragment-based drug discovery, the precise 3D presentation of a molecule is critical for binding efficiency. The well-quantified steric demand of the tert-butyl group (Es = -2.78, A-value ~5) [1] makes Methyl 5-(tert-butyl)nicotinate an ideal starting point for exploring steric effects within a binding pocket. Unlike the smaller methyl analog, which offers little conformational restriction, this compound can be used to probe specific, sterically demanding sub-pockets of a target protein, with the quantitative steric parameters providing robust data for developing and validating QSAR models. Its application is in the rational design of inhibitors where a bulky, lipophilic group is predicted to enhance affinity [2].

Chemoselective Building Block for Directed Reactions

The large tert-butyl group is not just a passive spectator; it actively directs chemical transformations. The enhanced steric hindrance can be used to achieve chemoselectivity, for example, by protecting the 5-position from unwanted reactions or by blocking nucleophilic attack at the pyridine nitrogen [1]. Furthermore, this scaffold can serve as a precursor for advanced nicotinate-directing groups, where the tert-butyl ester has been used to direct Zn-catalyzed amide cleavage and transamidation in peptide synthesis, a reactivity profile inaccessible to simpler esters [2]. Thus, this compound is a superior choice for synthetic chemists looking to leverage steric effects for complex molecule construction.

Tailoring Basicity & Solubility

The shift in basicity (to pKa ~5.99 from 5.20) provides a quantifiable advantage when the compound's protonation state must be tuned [1]. For applications in non-aqueous systems or specific pH buffers, this difference ensures the molecule exists predominantly in the required form. Simultaneously, the >10-fold increase in lipophilicity (to a computed logP of ~2.02 from 0.83) is a critical design feature for optimizing membrane permeability in cell-based assays or for formulating the compound in lipophilic delivery systems [2]. Researchers focused on in vivo pharmacology and ADME property optimization should select this compound when a more lipophilic, membrane-permeable nicotinate scaffold is required.

NNMT Inhibitor Development

For research programs targeting Nicotinamide N-Methyltransferase (NNMT), a critical enzyme in metabolic and oncological pathways, Methyl 5-(tert-butyl)nicotinate represents a validated chemical starting point. The 5-(tert-butyl)nicotinate scaffold has yielded potent NNMT inhibitors with an IC50 of 0.150 nM [1]. This is a key differentiator, as simple nicotinates are often NNMT substrates, not inhibitors. Procuring this specific building block is therefore a rational decision for groups initiating a medicinal chemistry campaign centered on this scaffold, as it directly links the chemical structure to a desired, potent biological effect, accelerating hit-to-lead optimization.

Application
Selection Property
Validation Focus
Fragment-based QSAR studies
Defined steric bulk (Es, A-value)
Binding pocket steric compatibility and model robustness
Chemoselective synthesis
Steric shielding and directed reactivity
Reaction selectivity and protecting-group strategy review
Cell-based ADME studies
Increased lipophilicity (logP shift)
Membrane permeability and distribution profiling
NNMT-targeted probe development
Scaffold-derived inhibition context
Target engagement and inhibitor scaffold validation
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